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SGC-CBP30 Overview & Mechanism of Action

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the transcriptional
coactivators CREB-binding protein (CBP) and E1A-binding protein p300 (EP300) [1] [2]. Its primary
mechanism involves disrupting the interaction between these bromodomains and acetylated histones, leading

to altered gene expression [1].

The diagram below illustrates the established signaling pathway through which SGC-CBP30 exerts its

effects in sensitive Multiple Myeloma cells.
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Experimentally-Derived Concentration & Activity Data

The table below summarizes key quantitative data from published studies to guide your experimental design.

. Reported .
Cell Line / . Incubation
Assay Type Activity . Key Readout
System Time
(ICs0/ECso0)
In vitro (Cell-  Biochemical ICs0 =21 nM N/A Target Binding
free) (CBP), 38 nM

(EP300) [3]
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Cell Line / A T
ssa e
System v 1yp
HEK293 NanoBRET
AMO1 Functional
(Multiple (Quantigene)
Myeloma)
LP-1 Cell Cycle
(Multiple Analysis
Myeloma)
RKO Reporter Gene
Primary Cytokine
Human Th1l7  Secretion
Cells

Reported
Activity
(ICs0/ECs0)

ECso = 0.28 uM
(1]

ECso = 2.7 uM

3]

Glso ~1-3 uM [1]

ICs0 = 1.5 uM [3]

Effective at ~1-2
UM [4]

Incubation
Time

Overnight

6 hours

16-24 hours

24 hours +
16h Dox

72 hours

Key Readout

Inhibition of CBP-
H3.3 binding [1]

Reduction in
MY C expression

[3]

G1 Phase Arrest
[1]

Inhibition of p53-
induced reporter

[3]

Suppression of
IL-17A secretion

[4]

Source
(PMID)

27682507

27190605

26572217

26572217

26261308

General Protocol for a Concentration-Response Curve

Based on the literature, here is a recommended workflow for a cell-based viability or proliferation assay.
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SGC-CBP30 Concentration-Response Curve Workflow

1. Prepare Compound Dilutions
Y
2. Seed & Treat Cells

Prepare 100 mM stock in DMSO
(Store at +4°C) [3]
Create a serial dilution series Seed sensitive cell line
(e.g., 20 uM to 0.1 pM) (e.g., AMOL1, LP-1)
Use DMSO as vehicle control in 96-well plate

Add compound dllutlons to cells
Ensure final DMSO is <0.1%

Typical incubation: 72 hours
(GI50) or as required for phenotype [1]

4. Measure Viability
5. Analyze Data & Fit Curve

Normalize to vehicle control (0%)
and untreated (100% inhibition)
Plot log(concentration) vs. response
Calculate 1Cs0/Glso

Use ATP-based (e.g., CellTiter-Glo)
or resazurin reduction assay

Click to download full resolution via product page
Detailed Methodology:

e Compound Preparation:
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o Stock Solution: SGC-CBP30 is highly soluble in DMSO. Prepare a 100 mM stock solution by
dissolving the compound in pure, fresh DMSO to avoid moisture absorption, which can affect
solubility [3]. Aliquot and store at +4°C.

o Intermediate Dilutions: Create a serial dilution of the compound in DMSO, typically at 1000x
the final desired concentration. This ensures the final DMSO concentration in cell culture is
<0.1%, a level that is not cytotoxic.

o Working Concentrations: Based on the data in the table above, a good starting range for a
10-point concentration-response curve is from 20 pM down to 10 nM. Include a vehicle control
(0.1% DMSO) and a positive control for cell death if available.

¢ Cell Seeding & Treatment:

o Seed an appropriate number of cells (e.g., a commonly used Multiple Myeloma line like AMO1
or LP-1) in a 96-well plate to reach 20-40% confluency at the time of treatment.

o Add 1 pL of each 1000x DMSO stock dilution directly to 1 mL of cell culture medium per well,
mixing gently.

¢ Incubation & Assay:

o Incubate cells for the desired period. For a standard viability Glso, 72 hours is typical. Shorter
incubations (e.g., 6-24 hours) are used for measuring direct transcriptional effects like MYC or
IRF4 downregulation [3] [1].

o Measure cell viability using a robust method like an ATP-based luminescence assay (e.g.,
CellTiter-Glo), following the manufacturer's protocol.

Troubleshooting Common Issues

FAQ 1: My curve shows high background or no effect even at high concentrations.

e Cause: The cell line used may be intrinsically resistant to CBP/EP300 bromodomain inhibition.

e Solution: Use a sensitive cell line as a positive control for your experiments (e.g., AMOL1, LP-1, JJN3
multiple myeloma cells) [1]. Verify the activity of your stock solution in a biochemical binding assay if
possible.

FAQ 2: The solvent control (DMSQ) appears toxic to my cells.

e Cause: The final concentration of DMSO is too high, or the DMSO used is old or contaminated.
¢ Solution: Ensure the final DMSO concentration does not exceed 0.1%. Always use fresh, high-
quality DMSO [3].
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FAQ 3: The ICso value from my viability assay doesn't match published data.

e Cause: Differences in assay conditions, such as cell passage number, seeding density, incubation
time, and the type of readout (viability vs. functional effect), can lead to variation.

e Solution: Carefully replicate the conditions from the literature as closely as possible. Remember that
the Glso for proliferation (~1-3 pM) is different from the ECso for immediate target engagement (~0.3
UM) or for downstream transcriptional effects (~2-3 uM) [3] [1].

Important Note on Specificity: The effects described are on-target at concentrations <2.5 pM for SGC-
CBP30. At higher concentrations (e.g., >5 pM), off-target effects, particularly on BET bromodomains, may

occur and confound your results [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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